molecular formula C12H13N5O4 B2736088 2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide CAS No. 1351614-13-5

2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

Cat. No.: B2736088
CAS No.: 1351614-13-5
M. Wt: 291.267
InChI Key: YZBCVPBPTJJJMS-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining oxazole and 1,2,4-oxadiazole moieties, linked via a carboxamide bridge. The cyclopropane ring appended to the oxazole core introduces steric constraints that may enhance metabolic stability or influence binding interactions in biological systems.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-6-14-9(21-17-6)4-13-11(19)8-5-20-12(15-8)16-10(18)7-2-3-7/h5,7H,2-4H2,1H3,(H,13,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCVPBPTJJJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The oxadiazole group enhances π-π stacking and hydrogen-bonding interactions, critical for target engagement .
  • Replacement of the oxazole in the target compound with a quinoline (navacaprant) or dihydroisoquinoline (DGAT inhibitor) alters lipophilicity and target specificity .

Cyclopropane-Containing Analogues

Cyclopropane rings are utilized to restrict conformational flexibility. Notable examples:

Compound Name (Evidence) Molecular Formula Cyclopropane Position Functional Impact
Target Compound C13H15N5O4 Directly linked to oxazole Potential metabolic stability enhancement
DGAT Inhibitor () C25H32N4O3 Fused to isoquinoline scaffold Improved enzyme inhibition potency

Key Observations :

  • Cyclopropane in the target compound may reduce oxidative metabolism compared to linear alkyl chains in analogs like 3-(2-chlorophenyl)-5-methyl-N-allylisoxazole-4-carboxamide () .

Carboxamide Derivatives

Carboxamide linkages are critical for solubility and intermolecular interactions:

Compound Name (Evidence) Molecular Formula Carboxamide Context Bioactivity Notes
Target Compound C13H15N5O4 Oxazole-to-oxadiazole bridge Unreported activity; structural mimicry
N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)methyl]piperidine-4-carboxamide () C10H15N5O2 Piperidine + oxadiazole Probable CNS or antimicrobial applications
3-(2-Chlorophenyl)-5-methyl-N-allylisoxazole-4-carboxamide () C14H13ClN2O2 Isoxazole + allyl chain Higher electrophilicity due to isoxazole

Key Observations :

  • The oxazole carboxamide in the target compound may offer superior hydrolytic stability compared to isoxazole derivatives () .

Research Findings and Structure-Activity Relationships (SAR)

  • Oxadiazole vs. Isoxazole : Oxadiazole-containing compounds (e.g., navacaprant) exhibit enhanced metabolic stability over isoxazole analogs, attributed to reduced ring strain and electrophilicity .
  • Cyclopropane Effects : Cyclopropane rings in DGAT inhibitors () correlate with improved enzyme inhibition, suggesting similar benefits for the target compound .
  • Therapeutic Divergence: Minor structural changes (e.g., replacing oxazole with quinoline) shift applications from metabolic regulation (DGAT) to CNS disorders (navacaprant) .

Preparation Methods

Cyclization of α-Acylaminoketones

A representative protocol from [WO2011133751A2] involves:

  • Reacting ethyl 2-amino-3-oxobutanoate with acetic anhydride to form 2-acetamido-3-oxobutanoate.
  • Cyclization using phosphorus oxychloride (POCl₃) at 80–100°C, yielding ethyl oxazole-4-carboxylate.
  • Hydrolysis with aqueous NaOH to produce oxazole-4-carboxylic acid (yield: 72–85%).

Reaction Conditions

Step Reagents/Catalysts Temperature Solvent Yield
Cyclization POCl₃ 80°C Toluene 78%
Hydrolysis NaOH (2M) 25°C H₂O/EtOH 85%

Introduction of Cyclopropanecarboxamido Group

The 2-aminooxazole intermediate is acylated with cyclopropanecarbonyl chloride.

Acylation Protocol

As detailed in [US9415037B2]:

  • Oxazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Reaction with cyclopropanecarbonyl chloride in dimethylacetamide (DMAc) at 0–5°C, using triethylamine (TEA) as a base.

Optimization Data

Base Solvent Temperature Yield
TEA DMAc 0°C 68%
DIPEA DCM 25°C 55%

Synthesis of 5-(Aminomethyl)-3-Methyl-1,2,4-Oxadiazole

The oxadiazole moiety is synthesized via cyclization of amidoximes.

Amidoxime Formation

  • Acetamidoxime is prepared by reacting hydroxylamine hydrochloride with acetonitrile in methanol (40°C, 12 h).

Cyclization with Acetyl Chloride

From [WO2020092196A1]:

  • Acetamidoxime reacts with acetyl chloride in pyridine at 60°C, forming 3-methyl-1,2,4-oxadiazole-5-carbaldehyde.
  • Reduction with NaBH₄ yields 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole, followed by amination to 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole.

Key Parameters

Step Reagents Time Yield
Cyclization AcCl, Pyridine 4 h 65%
Reduction NaBH₄, MeOH 2 h 89%

Final Amide Coupling

The oxazole-4-carboxylic acid is coupled with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole using standard peptide coupling reagents.

Activation and Coupling

As per [AU2016297886B2]:

  • Oxazole-4-carboxylic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF.
  • Reaction with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole at room temperature for 12 h.

Comparative Coupling Agents

Reagent Solvent Yield Purity
HATU DMF 82% 98%
EDCI/HOBt THF 74% 95%

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography.

Scale-Up and Industrial Considerations

  • Solvent Recovery : DMF and DMAc are recycled via distillation.
  • Catalyst Recycling : Pd(dba)₂ from coupling steps is recovered using activated carbon filtration.

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